5-Oxa-2-azaspiro[3.5]non-7-ene
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Overview
Description
5-Oxa-2-azaspiro[35]non-7-ene is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.5]non-7-ene typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base and a solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.5]non-7-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives, while reduction could produce different spirocyclic amines.
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]non-7-ene has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]non-7-ene involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied for its binding affinity to the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s structure allows it to form hydrogen bonds with specific residues in the enzyme’s active site, thereby influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is similar in structure but differs in the position of the oxygen and nitrogen atoms.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
Uniqueness
5-Oxa-2-azaspiro[3.5]non-7-ene is unique due to its specific ring size and the positioning of the oxygen and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.5]non-7-ene |
InChI |
InChI=1S/C7H11NO/c1-2-4-9-7(3-1)5-8-6-7/h1-2,8H,3-6H2 |
InChI Key |
YYAJNIJSFAXIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCOC12CNC2 |
Origin of Product |
United States |
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